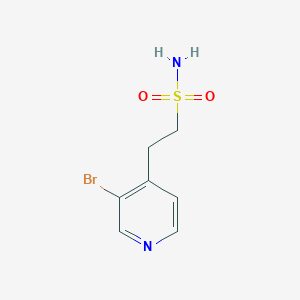

2-(3-Bromopyridin-4-yl)ethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Bromopyridin-4-yl)ethanesulfonamide is an organic compound that features a bromopyridine moiety attached to an ethanesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-4-yl)ethanesulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method involves the reaction of 3-bromopyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromopyridin-4-yl)ethanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or nitrogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typical.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds.

Aplicaciones Científicas De Investigación

2-(3-Bromopyridin-4-yl)ethanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(3-Bromopyridin-4-yl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the ethanesulfonamide group can enhance solubility and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Chloropyridin-4-yl)ethanesulfonamide: Similar structure but with a chlorine atom instead of bromine.

2-(3-Fluoropyridin-4-yl)ethanesulfonamide: Contains a fluorine atom in place of bromine.

2-(3-Iodopyridin-4-yl)ethanesulfonamide: Features an iodine atom instead of bromine.

Uniqueness

2-(3-Bromopyridin-4-yl)ethanesulfonamide is unique due to the specific properties imparted by the bromine atom, such as its size and electronegativity, which can influence the compound’s reactivity and binding interactions. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

2-(3-Bromopyridin-4-yl)ethanesulfonamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities, particularly as an inhibitor targeting various kinases involved in critical cellular processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical structure of this compound includes a brominated pyridine ring and an ethanesulfonamide moiety, which contributes to its biological activity. The presence of these functional groups allows the compound to interact with specific protein targets, notably kinases such as GSK-3β and IKK-β. These interactions are crucial for modulating various signaling pathways that are implicated in diseases such as cancer and neurodegeneration.

GSK-3β Inhibition

Glycogen synthase kinase 3 beta (GSK-3β) is a key regulator in several signaling pathways, including those involved in cell proliferation and apoptosis. Inhibitors of GSK-3β have been shown to reduce tau hyperphosphorylation, which is significant in the context of Alzheimer's disease. Studies have indicated that this compound exhibits potent inhibitory activity against GSK-3β, with IC50 values in the nanomolar range .

IKK-β Inhibition

Inhibition of IκB kinase beta (IKK-β) disrupts the NF-kB signaling pathway, which plays a vital role in inflammation and cancer progression. The compound has demonstrated effectiveness in reducing the activation of NF-kB, thereby impacting inflammatory responses and potentially offering therapeutic benefits in autoimmune diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the sulfonamide group can significantly affect the inhibitory potency against GSK-3β and IKK-β. For instance, variations in substituents on the pyridine ring have been correlated with changes in biological activity. Compounds with isopropyl or cyclopropyl groups attached to the sulfonamide moiety showed enhanced inhibitory effects compared to those with larger or smaller substituents .

| Compound | IC50 (nM) | Kinase Target |

|---|---|---|

| This compound | 8 | GSK-3β |

| Compound A | 15 | IKK-β |

| Compound B | 20 | ROCK-1 |

Cytotoxicity Studies

Cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) revealed that this compound does not significantly decrease cell viability at concentrations up to 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Anti-inflammatory Activity

In BV-2 microglial cells, this compound was effective in reducing nitric oxide (NO) and interleukin-6 (IL-6) levels, suggesting it possesses anti-inflammatory properties. These findings support its potential use in treating neuroinflammatory conditions .

Case Studies and Research Findings

Recent studies have explored the therapeutic implications of this compound in various disease models:

- Alzheimer's Disease Models : The compound's ability to inhibit GSK-3β has been linked to improvements in cognitive deficits observed in animal models of Alzheimer's disease. This suggests a dual mechanism where it not only reduces tau hyperphosphorylation but also modulates Aβ processing .

- Cancer Research : In cancer models, particularly glioblastoma, compounds similar to this compound have shown promise by inhibiting cell proliferation through the modulation of critical signaling pathways involving BET proteins .

Propiedades

IUPAC Name |

2-(3-bromopyridin-4-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2S/c8-7-5-10-3-1-6(7)2-4-13(9,11)12/h1,3,5H,2,4H2,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKZFDXNZBHMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCS(=O)(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.